Moxidectin (CAS: 113507-06-5) is a highly lipophilic, milbemycin-class macrocyclic lactone widely procured as an active pharmaceutical ingredient (API) for broad-spectrum anthelmintic and endectocide formulations. Structurally distinct from avermectins due to the absence of a disaccharide moiety at the C-13 position, moxidectin exhibits exceptional adipose tissue partitioning and metabolic stability. In industrial and pharmaceutical procurement, it is prioritized for its ability to support extended-release profiles—such as 6-to-12-month injectable depots—and its wider safety margins in sensitive mammalian populations [1]. Its unique pharmacokinetic properties make it a high-value precursor for both veterinary and emerging human tropical disease therapeutics.
Defaulting to a more common macrocyclic lactone, such as ivermectin, fundamentally compromises formulation longevity and safety profiles. Moxidectin's significantly higher lipophilicity (logP ~6.0 vs 4.8 for ivermectin) drives a much larger volume of distribution and a dramatically extended elimination half-life, which is critical for single-dose, long-acting depot formulations [1]. Furthermore, ivermectin relies heavily on intact P-glycoprotein (P-gp) efflux pumps at the blood-brain barrier to prevent neurotoxicity; in P-gp-deficient subjects (e.g., MDR1-mutant canines), ivermectin rapidly accumulates in the brain. Moxidectin interacts differently with these transporters and mammalian GABA(A) receptors, providing a significantly wider margin of safety [1]. Finally, generic avermectins show high susceptibility to nematode resistance, whereas moxidectin maintains high potency against many ivermectin-resistant strains, making substitution unviable for efficacy-critical applications [2].
Moxidectin's structural lipophilicity translates directly into superior pharmacokinetic retention. In comparative in vivo oral administration models (beagle dogs), moxidectin demonstrated a terminal elimination half-life of 621.3 ± 149.3 hours, compared to just 80.3 ± 29.8 hours for ivermectin. Additionally, the apparent volume of distribution at steady state (Vss/F) was 19.21 ± 3.61 L/kg for moxidectin versus 5.35 ± 1.29 L/kg for ivermectin [1].
| Evidence Dimension | Terminal elimination half-life and Volume of Distribution (Vss/F) |
| Target Compound Data | Half-life = 621.3 h; Vss/F = 19.21 L/kg |
| Comparator Or Baseline | Ivermectin (Half-life = 80.3 h; Vss/F = 5.35 L/kg) |
| Quantified Difference | 7.7-fold longer half-life and 3.6-fold larger volume of distribution. |
| Conditions | Oral administration at 250 µg/kg in beagle dog models. |
Enables the development of ultra-long-acting formulations (e.g., annual injectables) that cannot be achieved with ivermectin.
Moxidectin offers a substantially improved safety profile in subjects with compromised blood-brain barrier efflux mechanisms. In Mdr1ab(-/-) knockout mice (a model for MDR1-mutant animals), the lethal dose (LD50) for moxidectin was established at 2.3 µmol/kg. In direct contrast, the LD50 for ivermectin was 0.46 µmol/kg. This demonstrates that moxidectin requires significantly higher systemic concentrations to induce neurotoxicity, partly due to slower brain penetration and lower affinity for mammalian GABA(A) receptors[1].
| Evidence Dimension | Lethal Dose 50 (LD50) in P-gp-deficient subjects |
| Target Compound Data | 2.3 µmol/kg |
| Comparator Or Baseline | Ivermectin (0.46 µmol/kg) |
| Quantified Difference | 5-fold higher safety margin (lower toxicity) in MDR1-deficient models. |
| Conditions | Subcutaneous administration in Mdr1ab(-/-) knockout mice. |
Critical for procuring APIs intended for broad-spectrum veterinary products where genetic sensitivities (like the collie MDR1 mutation) pose severe liability risks.
Due to differences in target receptor interaction and potency, moxidectin remains highly effective against strains that have developed resistance to standard avermectins. In a larval migration on agar test (LMAT) utilizing a selected field strain of ivermectin-resistant Haemonchus contortus, the lethal concentration (LC50) for moxidectin was 1.253 µg/mL. The same resistant strain required an LC50 of 91.06 µg/mL for ivermectin [1].
| Evidence Dimension | Lethal concentration (LC50) in resistant H. contortus |
| Target Compound Data | 1.253 µg/mL |
| Comparator Or Baseline | Ivermectin (91.06 µg/mL) |
| Quantified Difference | 72.6-fold higher potency against the resistant isolate. |
| Conditions | In vitro Larval Migration on Agar Test (LMAT). |
Drives the selection of Moxidectin for agricultural and veterinary formulations in regions where ivermectin resistance has rendered older drugs obsolete.
The absence of the C-13 disaccharide group in moxidectin significantly increases its lipophilicity compared to avermectins. Moxidectin exhibits a logP of 6.0, whereas ivermectin has a logP of 4.8 [1]. This logarithmic difference translates to a substantially higher affinity for lipid matrices, enabling its successful incorporation into specialized lipid-based delivery systems, such as glyceryl tristearate microspheres, which erode slowly over months.
| Evidence Dimension | Partition coefficient (logP) |
| Target Compound Data | logP = 6.0 |
| Comparator Or Baseline | Ivermectin (logP = 4.8) |
| Quantified Difference | 1.2 log unit difference (over 10-fold higher lipophilicity). |
| Conditions | Standard physicochemical profiling. |
Directly dictates solvent selection, lipid microsphere compatibility, and the feasibility of sustained-release depot manufacturing.
Leveraging its high logP (6.0) and massive volume of distribution, moxidectin is the API of choice for extended-release veterinary injectables (e.g., lipid microsphere suspensions) that provide 6 to 12 months of continuous prophylaxis from a single dose [1].
Due to its 5-fold higher LD50 in P-glycoprotein deficient models compared to ivermectin, moxidectin is prioritized in topical and oral formulations designed for herding dogs (e.g., collies) susceptible to macrocyclic lactone neurotoxicity [2].
With up to 72-fold higher potency against specific ivermectin-resistant nematode strains (like H. contortus), moxidectin is procured for livestock herd management where legacy avermectin treatments have failed [3].
Moxidectin's superior pharmacokinetic retention and distinct tissue distribution profile have driven its recent adoption and FDA approval for human onchocerciasis (river blindness), offering more sustained microfilarial clearance than the traditional ivermectin baseline[1].
Acute Toxic;Irritant;Health Hazard;Environmental Hazard